(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone
CAS No.: 1705692-14-3
Cat. No.: VC6904099
Molecular Formula: C22H26FN3O2
Molecular Weight: 383.467
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705692-14-3 |
|---|---|
| Molecular Formula | C22H26FN3O2 |
| Molecular Weight | 383.467 |
| IUPAC Name | [4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-pyridin-3-ylmethanone |
| Standard InChI | InChI=1S/C22H26FN3O2/c23-20-5-1-2-6-21(20)28-19-9-14-25(15-10-19)18-7-12-26(13-8-18)22(27)17-4-3-11-24-16-17/h1-6,11,16,18-19H,7-10,12-15H2 |
| Standard InChI Key | CIPHZOKJEIZYJX-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CN=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a bipiperidine scaffold (two fused piperidine rings) with distinct functional groups at strategic positions. The 2-fluorophenoxy moiety attaches to one piperidine ring, while a pyridin-3-yl carbonyl group occupies the opposing position. This arrangement creates a polar-nonpolar dichotomy, with the fluorinated aromatic system enhancing lipid solubility and the pyridine ring contributing to hydrogen-bonding capacity.
Stereoelectronic Properties
The bipiperidine system introduces conformational flexibility, enabling adaptation to biological targets. Quantum mechanical calculations predict that the fluorine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, potentially influencing binding interactions. The pyridine nitrogen’s lone pair facilitates interactions with metalloenzymes or acidic residues in proteins.
Table 1: Molecular Descriptors of (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone
| Property | Value |
|---|---|
| CAS Number | 1705692-14-3 |
| Molecular Formula | C₂₂H₂₆FN₃O₂ |
| Molecular Weight | 383.467 g/mol |
| IUPAC Name | [4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-pyridin-3-ylmethanone |
| SMILES | C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CN=CC=C4 |
| Topological Polar Surface Area | 65.5 Ų (calculated) |
Synthetic Methodologies
Reaction Design
The synthesis typically proceeds via a multi-step sequence involving:
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Piperidine Functionalization: Introduction of the 2-fluorophenoxy group through nucleophilic aromatic substitution under basic conditions.
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Bipiperidine Coupling: Mitsunobu or Ullmann-type reactions to link the two piperidine units, as evidenced in analogous compounds .
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Carbonyl Installation: Acylation of the bipiperidine amine using pyridine-3-carbonyl chloride, often employing dichloromethane as a solvent and triethylamine as a base.
Optimization Challenges
Key issues include regioselectivity in phenoxy group attachment and avoiding N-oxide formation at the pyridine ring. Purification frequently requires silica gel chromatography with chloroform/methanol gradients, yielding products with >95% purity .
Biological Activity and Mechanism
Receptor Interaction Hypotheses
While direct target data is unavailable, structurally related bipiperidine derivatives exhibit affinity for:
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GPCRs: Particularly serotonin (5-HT₆) and dopamine (D₃) receptors, where the bipiperidine moiety mimics endogenous ligand conformations.
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Kinases: The pyridine carbonyl group may chelate ATP-binding site magnesium ions, as seen in JAK2 inhibitors.
Pharmacokinetic Predictions
Computational models (SwissADME) suggest:
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LogP: 3.1 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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CYP450 Metabolism: Predominant oxidation via CYP3A4, with no significant inhibition of major isoforms .
Applications in Medicinal Chemistry
Central Nervous System (CNS) Agents
The compound’s ability to cross the BBB makes it a candidate for:
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Antipsychotics: Dual 5-HT6/D3 antagonism could address positive and negative symptoms of schizophrenia.
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Neuroprotectants: Fluorophenoxy groups may scavenge reactive oxygen species, as demonstrated in amyloid-β aggregation models.
Oncology Applications
Preliminary molecular docking studies suggest inhibition of:
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PI3Kγ: A lipid kinase overexpressed in glioblastoma, with binding energy -9.2 kcal/mol (AutoDock Vina).
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BRD4 Bromodomains: The carbonyl group forms critical hydrogen bonds with Asn140 (PDB: 3MXF).
Analytical Characterization
Spectroscopic Data
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NMR: δ 7.85 (m, pyridine-H), 7.45–6.90 (m, fluorophenoxy-H), 3.75–2.35 (m, piperidine-H) .
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HRMS: [M+H]+ observed at m/z 384.1741 (calculated 384.1734).
Challenges in Development
Solubility Limitations
Aqueous solubility <10 μg/mL necessitates prodrug strategies or nanoparticle formulations .
Metabolic Stability
Rat liver microsome assays (t₁/₂ = 23 min) indicate rapid first-pass metabolism, primarily via glucuronidation.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
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Variation of Fluorine Position: Comparing 2-, 3-, and 4-fluorophenoxy analogs to optimize target engagement.
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Bipiperidine Rigidification: Introducing sp³-hybridized constraints to reduce entropic penalties upon binding.
In Vivo Efficacy Models
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